Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative characterized by a 4-fluorobenzamido substituent at the 3-position and a methyl carboxylate group at the 2-position. Its synthesis typically involves diazotization and sulfonation of methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate, followed by reaction with morpholine in dimethylformamide (DMF) to introduce the sulfonylmorpholine moiety .
Properties
IUPAC Name |
methyl 3-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3S/c1-22-17(21)15-14(12-4-2-3-5-13(12)23-15)19-16(20)10-6-8-11(18)9-7-10/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMVUFVBGRCTOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoic acid and benzo[b]thiophene-2-carboxylic acid.
Amidation Reaction: The 4-fluorobenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). This acid chloride is then reacted with benzo[b]thiophene-2-carboxylic acid in the presence of a base, such as triethylamine, to form the desired amide linkage.
Esterification: The resulting amide is then esterified using methanol and a catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thiophene derivatives, including methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate, may exhibit significant biological activities, particularly in the context of anticancer research. Preliminary studies suggest that these compounds can influence cellular pathways related to proliferation and apoptosis, making them candidates for further investigation in cancer therapy.
Mechanism of Action
The specific mechanisms through which this compound exerts its effects are not yet fully elucidated. However, it is hypothesized that the compound may interact with various biological targets, potentially leading to the modulation of key signaling pathways involved in tumor growth and survival.
Organic Synthesis
Synthetic Utility
this compound serves as an important intermediate in organic synthesis. Its unique chemical structure allows for further functionalization, enabling the development of more complex molecules with desired properties. The compound's reactivity can be exploited in various synthetic routes to produce other valuable derivatives.
Structure-Activity Relationship Studies
Comparative Analysis
A comparative study of this compound with structurally similar compounds reveals insights into its unique properties. For instance:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate | Brominated derivative | Contains bromine instead of fluorine |
| Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate | Chlorinated derivative | Contains chlorine, altering electronic properties |
| Methyl benzo[b]thiophene-2-carboxylate | Non-substituted | Lacks additional functional groups |
This table illustrates how variations in substituents can affect the biological and chemical properties of benzothiophene derivatives.
Case Studies
Case Study: Anticancer Potential
In a laboratory setting, this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer agents. Further studies are needed to confirm these findings and elucidate the underlying mechanisms.
Case Study: Synthesis and Characterization
A detailed synthesis protocol for this compound was developed, highlighting its utility as a precursor for more complex chemical entities. Characterization techniques such as NMR and mass spectrometry confirmed the identity and purity of the synthesized compound, demonstrating its feasibility for use in further research applications.
Mechanism of Action
The mechanism of action of methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The sulfur atom in the benzo[b]thiophene ring can participate in various interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Benzo[b]thiophene Derivatives
Key Observations :
- Substituent Position : The position of fluorobenzamido (3-position in the target compound vs. 5-phenyl in ) significantly alters electronic density and steric effects.
- Synthetic Efficiency : The target compound’s synthesis involves multi-step functionalization, whereas derivatives like 74c utilize catalytic cross-coupling for higher yields .
Solubility and Stability
- The target compound’s morpholine sulfonyl group enhances solubility in polar solvents (e.g., DMF, DMSO) compared to non-polar derivatives like methyl 4-bromobenzo[b]thiophene-2-carboxylate .
- Fluorine substitution improves metabolic stability and membrane permeability relative to non-fluorinated analogs .
Molecular Interactions and Drug-Likeness
- Hirshfeld Analysis : The target compound’s Hirshfeld surface reveals dominant H-bonding (N–H···O) and C–H···F interactions, contributing to its crystalline stability .
- Molecular Docking : Docking studies indicate that the 4-fluorobenzamido group binds to hydrophobic pockets in protein targets (e.g., STAT3), while the carboxylate enhances solubility .
Biological Activity
Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate is a compound belonging to the benzothiophene family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Acid Chloride : 4-fluorobenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
- Amidation Reaction : The acid chloride is reacted with benzo[b]thiophene-2-carboxylic acid in the presence of a base like triethylamine to form the desired amide.
- Esterification : The resulting amide undergoes esterification using methanol and sulfuric acid as a catalyst to yield the final product.
Antimicrobial Properties
Research indicates that derivatives of benzo[b]thiophene, including this compound, exhibit significant antimicrobial activity. In particular, studies have shown efficacy against Mycobacterium tuberculosis (MTB) and other pathogens:
- In vitro Studies : Compounds similar to this compound have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL against various strains of MTB, including multidrug-resistant variants .
- Mechanism of Action : The biological activity may be attributed to the compound's ability to inhibit specific enzymes involved in bacterial metabolism. For instance, molecular docking studies suggest that it interacts with the DprE1 enzyme, crucial for MTB survival .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties:
- DPPH Radical Scavenging : The antioxidant activity was assessed using the DPPH method, where compounds demonstrated varying degrees of radical scavenging ability. This activity is beneficial in mitigating oxidative stress-related diseases .
Enzyme Inhibition
This compound may also exhibit enzyme inhibition properties:
- Cholinesterase Inhibition : Similar compounds have been tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases such as Alzheimer’s disease. Some derivatives showed IC50 values comparable to standard inhibitors like galantamine .
Research Findings and Case Studies
Q & A
Q. Advanced
- Cytotoxicity Assays : Use MTT or Alamar Blue in primary hepatocytes to differentiate target-specific effects from general toxicity .
- hERG Channel Inhibition : Patch-clamp electrophysiology to evaluate cardiac risk.
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
How can spectral data inconsistencies be addressed during structural elucidation?
Q. Advanced
- Dynamic NMR : Resolve rotational isomerism in the amide bond by acquiring spectra at elevated temperatures (e.g., 50°C) .
- 2D Techniques : Use HSQC and HMBC to assign overlapping ¹H/¹³C signals in the benzo[b]thiophene core .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
What computational tools are recommended for predicting physicochemical properties?
Q. Basic
- SwissADME : Estimates logP, solubility, and bioavailability.
- Molinspiration : Predicts bioactivity scores for kinase or protease targets.
Advanced : - Molecular Dynamics (MD) Simulations : Model membrane permeability using lipid bilayer systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
